molecular formula C23H24N2O4 B238322 N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide

N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide

Cat. No. B238322
M. Wt: 392.4 g/mol
InChI Key: XPSMDVFIZFZVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 works by stimulating the activity of sGC, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating vascular tone and smooth muscle relaxation. By increasing the production of cGMP, N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 can promote vasodilation and improve blood flow.
Biochemical and Physiological Effects:
In addition to its vasodilatory effects, N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 has been shown to have a variety of other biochemical and physiological effects. It can inhibit platelet aggregation, reduce inflammation, and improve endothelial function. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 for lab experiments is its specificity for sGC. Unlike other compounds that can affect multiple signaling pathways, N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 specifically targets the sGC/cGMP pathway, making it a useful tool for studying this pathway in isolation. However, one limitation of N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272. One area of interest is its potential as a therapeutic option for pulmonary hypertension and other cardiovascular diseases. Another area of interest is its potential as a neuroprotective agent in the treatment of stroke and traumatic brain injury. Additionally, further research is needed to better understand the mechanisms underlying its anti-inflammatory and endothelial function-improving effects.

Synthesis Methods

The synthesis of N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 involves several steps, starting with the reaction of 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-methylphenol to form the amide intermediate, which is then coupled with furfurylamine to form the final product.

Scientific Research Applications

N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 has been extensively studied for its potential applications in scientific research, particularly in the areas of cardiovascular and pulmonary disease. It has been shown to have potent vasodilatory effects and can increase blood flow to the lungs, making it a potential therapeutic option for conditions such as pulmonary hypertension.

properties

Product Name

N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[4-[(4-butoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C23H24N2O4/c1-3-4-13-28-19-10-7-17(8-11-19)22(26)24-18-9-12-20(16(2)15-18)25-23(27)21-6-5-14-29-21/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

XPSMDVFIZFZVRN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

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